2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione
CAS No.: 302949-20-8
Cat. No.: VC7411217
Molecular Formula: C24H19N3O3S
Molecular Weight: 429.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302949-20-8 |
|---|---|
| Molecular Formula | C24H19N3O3S |
| Molecular Weight | 429.49 |
| IUPAC Name | 2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C24H19N3O3S/c28-21-20-14-7-1-2-10-17(14)31-22(20)26-18(25-21)11-12-27-23(29)15-8-3-5-13-6-4-9-16(19(13)15)24(27)30/h3-6,8-9H,1-2,7,10-12H2,(H,25,26,28) |
| Standard InChI Key | HFXSEGVJFPYSAP-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines two distinct heterocyclic systems:
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Benzo[de]isoquinoline-1,3-dione: A planar, aromatic system with electron-deficient characteristics due to the two ketone groups at positions 1 and 3.
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Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one: A partially saturated bicyclic system featuring a sulfur atom and a pyrimidine ring, contributing to hydrogen-bonding capabilities .
These moieties are connected by an ethyl (-CH2-CH2-) linker, enabling conformational flexibility while maintaining electronic conjugation.
Key Structural Features:
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Molecular Formula: C24H19N3O3S.
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Molecular Weight: 429.49 g/mol.
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CAS Registry Number: 302949-20-8.
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Stereochemistry: The tetrahydrobenzothieno ring introduces chirality, though specific stereoisomeric details remain uncharacterized in available literature.
Synthesis and Synthetic Strategies
Key Synthetic Routes
The compound’s synthesis likely involves multi-step protocols to assemble the two heterocyclic systems before coupling them. A plausible route, inferred from related methodologies , includes:
Step 1: Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one
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Cyclocondensation of 2-aminobenzothiophene with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions forms the pyrimidine ring .
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Reduction of the resulting dihydropyrimidine using catalytic hydrogenation yields the tetrahydro derivative .
Step 2: Preparation of Benzo[de]Isoquinoline-1,3-Dione
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Cyclization of naphthalic anhydride with ammonium acetate generates the isoquinoline-dione core.
Step 3: Coupling via Alkylation
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The ethyl linker is introduced through nucleophilic substitution or Mitsunobu reaction, connecting the secondary amine of the pyrimidine to the isoquinoline-dione.
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the pyrimidine ring requires careful control of reaction conditions .
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Solubility Issues: The planar isoquinoline-dione moiety may necessitate polar aprotic solvents (e.g., DMF) for intermediate steps .
| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Rate (%) |
|---|---|---|---|
| 4g | MAO-B | 14.80 | 57.11 |
| 4c | MAO-B | 9.13 | 48.45 |
| 4d | BuChE | 3.26 | 77.76 |
Key inferences for 2-[2-(4-oxo...)isoquinoline-1,3-dione:
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MAO-B Inhibition: The tetrahydrobenzothieno pyrimidine moiety may interact with the flavin adenine dinucleotide (FAD) cofactor in monoamine oxidase B (MAO-B), similar to compound 4g .
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Cholinesterase Inhibition: The planar isoquinoline-dione system could mimic acetylcholine’s quaternary ammonium group, potentially inhibiting butyrylcholinesterase (BuChE) .
Selectivity and Pharmacokinetics
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Lipophilicity: The logP value (predicted ~3.1) suggests moderate blood-brain barrier permeability, aligning with CNS targets like MAO-B .
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Metabolic Stability: The sulfur atom in the benzothieno ring may undergo oxidation, necessitating prodrug strategies for improved bioavailability .
Applications and Future Directions
Therapeutic Prospects
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